3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c12-7-5-11(15)14-8-6-9-1-3-10(4-2-9)18(13,16)17/h1-4H,5-8H2,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQKZDTUAJHOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropanoyl chloride and 4-sulfamoylphenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the formation of the desired product.
Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the chloro group by the amine group, resulting in the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key considerations include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is primarily noted for its antibacterial properties, similar to other sulfonamides. Sulfonamides inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth. This mechanism positions the compound as a candidate for developing new antibacterial agents against resistant strains of bacteria.
Antiviral Research
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. Research focusing on N-phenylbenzamide derivatives has shown that similar compounds can significantly inhibit hepatitis B virus replication in vitro, suggesting potential applications against viral pathogens such as SARS-CoV-2 .
Carbonic Anhydrase Inhibition
The compound's structural features suggest it may interact with carbonic anhydrase, an enzyme involved in various physiological processes including pH regulation and ion transport. Investigations into its binding affinity to carbonic anhydrase can provide insights into its pharmacological profile and therapeutic uses.
Antibacterial Efficacy
A study demonstrated the effectiveness of sulfonamide derivatives against Staphylococcus aureus, showcasing IC50 values that indicate potent antibacterial activity. This highlights the potential of this compound in treating bacterial infections .
Antiviral Effects
In silico studies have been conducted to design derivatives targeting SARS-CoV-2, utilizing the structural features of sulfonamides like this compound. These studies have identified compounds with significant binding interactions at viral targets, suggesting a pathway for developing new antiviral agents .
Anticancer Potential
Research into sulfonamide-based compounds has revealed their ability to modulate cancer cell survival pathways. One study indicated that structurally similar compounds could induce apoptosis in human cancer cell lines, pointing towards potential therapeutic applications in oncology .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antibacterial, Antiviral | Potential for drug development |
| Sulfanilamide | Structure | Antibacterial | Classic sulfonamide antibiotic |
| N-Phenylbenzamide Derivatives | Structure | Antiviral | Effective against HBV |
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogues, highlighting substituent-driven differences in properties and applications:
Functional and Reactivity Comparisons
- Sulfamoyl vs. Sulfonyl Groups : The sulfamoyl group in the target compound enables stronger hydrogen bonding compared to sulfonyl groups in analogues like N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide. This difference impacts solubility and bioactivity .
- Chlorophenethyl vs. Simple Phenyl : Chlorophenethyl derivatives (e.g., –9) exhibit improved lipophilicity, enhancing blood-brain barrier penetration for CNS applications .
- Substituent Position : The 4-sulfamoylphenyl group in the target compound provides steric bulk and electronic effects distinct from 4-methyl or 4-ethylphenyl analogues, altering metabolic stability .
Research Findings and Data Tables
Biological Activity
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanamide backbone with a chloro group and a sulfamoyl phenyl moiety. Its molecular formula is C₁₃H₁₄ClN₃O₂S, indicating the presence of functional groups that contribute to its biological activity.
The primary mechanism of action for this compound is thought to involve the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth, positioning the compound as a potential antibacterial agent. Additionally, it may exhibit activity against carbonic anhydrase, influencing physiological processes such as pH regulation and ion transport .
Antibacterial Properties
Research indicates that this compound shares biological properties with other sulfonamides. Its antibacterial efficacy has been explored through various studies:
- Inhibition Studies : The compound has shown promising results in inhibiting Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). For instance, in vitro tests revealed a minimum inhibitory concentration (MIC) of 2 µg/mL against S. aureus .
- Comparative Analysis : The antimicrobial activity was compared with traditional antibiotics, demonstrating that it could be as effective as daptomycin and significantly more potent than ampicillin .
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines such as TNF-α .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness against drug-resistant strains.
- Results : The compound demonstrated significant antibacterial activity against various resistant strains, suggesting its potential as a novel therapeutic agent.
- Study on Cytotoxicity :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide antibiotic |
| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Contains an amino group directly on the benzene ring |
| 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide | C₁₃H₁₄ClN₃O₂S | Similar structure but different substitution pattern |
This compound is unique due to its specific chloro substitution and arrangement of the sulfamoyl group, which may confer distinct biological activities compared to other sulfonamides .
Q & A
Q. How is the crystal structure of 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide determined using X-ray crystallography?
Methodological Answer: The crystal structure is determined via single-crystal X-ray diffraction. Key steps include:
- Data Collection : Mounting a high-quality crystal (0.2–0.3 mm) on a diffractometer (e.g., Bruker D8 QUEST) and collecting intensity data at 296 K .
- Structure Solution : Using direct methods (e.g., SHELXT) for phase determination .
- Refinement : Iterative refinement with SHELXL to optimize atomic positions, thermal parameters, and hydrogen bonding networks. Intramolecular interactions (e.g., S(6) ring motif via C–H⋯O bonds) and intermolecular hydrogen bonds (N–H⋯O) are analyzed to explain crystal packing .
- Validation : Final R-factor < 0.04 and wR-factor < 0.11 ensure accuracy. Software like ORTEP-3 visualizes molecular geometry and thermal ellipsoids .
Q. What spectroscopic methods confirm the molecular structure of this compound?
Methodological Answer:
Q. What synthetic routes yield this compound with high purity?
Methodological Answer:
- Step 1 : React 4-sulfamoylphenethylamine with 3-chloropropanoyl chloride in anhydrous dichloromethane under N₂.
- Step 2 : Purify via flash chromatography (3–5% MeOH in DCM) to remove unreacted starting materials .
- Step 3 : Validate purity using HPLC (≥98% by area normalization) and mass spectrometry (exact mass: 262.0388 Da) .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state properties of this compound?
Methodological Answer:
- Hydrogen Bonding : N–H⋯O bonds between sulfamoyl NH2 and amide O atoms create double-layered crystal structures parallel to the bc plane. These interactions enhance thermal stability .
- π–π Stacking : Aromatic rings exhibit weak π–π interactions (centroid distance: 3.74 Å), affecting solubility and melting point .
- Implications : Use Mercury software to analyze packing diagrams and predict dissolution behavior for formulation studies.
Q. What computational methods predict the compound’s interactions with carbonic anhydrase isoforms?
Methodological Answer:
- Molecular Docking : Dock the compound into the active site of carbonic anhydrase XII (PDB: 1XYZ) using AutoDock Vina. Prioritize poses with sulfonamide coordinating the Zn²⁺ ion .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond persistence .
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .
Q. How is a validated HPLC method developed for quantifying this compound in biological matrices?
Methodological Answer:
Q. What in vitro models assess the compound’s cytotoxicity and mechanism of action?
Methodological Answer:
- Cell Viability Assays : Treat glioblastoma U87-MG cells with 10–100 µM compound for 72 hrs. Measure viability via MTT assay (IC50 calculation) .
- Apoptosis Markers : Perform Western blotting for caspase-3 cleavage and Annexin V-FITC/PI flow cytometry .
- Enzyme Inhibition : Monitor carbonic anhydrase activity using stopped-flow CO2 hydration assay (Ki determination) .
Q. How are metabolites of this compound identified in hepatic microsomal studies?
Methodological Answer:
Q. What strategies optimize stability under varying storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
